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Compound of Interest

Compound Name: (3S)-3-tert-butylcyclohexan-1-one

Cat. No.: B8184577

This technical guide provides a comprehensive overview of 3-tert-butylcyclohexan-1-one, a
substituted cyclohexanone derivative of interest in organic synthesis and mechanistic studies.
This document is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis, offering detailed information on its nomenclature,
physicochemical properties, synthesis, and key reactions.

Nomenclature and Identification

The compound with the chemical structure featuring a tert-butyl group at the third position of a
cyclohexanone ring is formally named according to IUPAC nomenclature.

IUPAC Name: 3-tert-butylcyclohexan-1-one[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this
compound. These include:

3-(tert-Butyl)cyclohexanone[1]

3-t-butylcyclohexanone

3-(1,1-Dimethylethyl)cyclohexanone[1]

Cyclohexanone, 3-tert-butyl-[1]

NSC-103145[1]
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« CAS No: 936-99-2[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of 3-tert-butylcyclohexan-1-one are summarized in the
table below, providing key data points for experimental design and characterization.

Property Value Source
Molecular Formula C10H180 [1]
Molecular Weight 154.25 g/mol [1]
Boiling Point 213.3 °C (estimated) at 760 2]
mmHg

Flash Point 75.7 °C (168.0 °F) (estimated) [2]
Density 0.911 g/cm? (estimated)

logP (o/w) 2.630 (estimated) [2]

- 239.8 mg/L at 25 °C
Water Solubility (estimated) [2]
estimate

Refractive Index 1.456 (estimated)

Polar Surface Area 17.1 A2 [1]

Note: Some physical properties are estimated from computational models due to a lack of
extensive experimental data in publicly available literature.

Synthesis and Experimental Protocols

The synthesis of 3-tert-butylcyclohexan-1-one can be approached through several established
organic chemistry methodologies. A common conceptual pathway involves the introduction of
the tert-butyl group onto a pre-existing six-membered ring.

Logical Synthesis Pathway: Alkylation of
Cyclohexanone Enolate
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A primary method for forming carbon-carbon bonds at the a-position to a ketone is through the
alkylation of its enolate. However, the direct alkylation of cyclohexanone with a tert-butyl halide
is problematic. The reaction with tertiary halides like tert-butyl bromide on a lithium enolate of
cyclohexanone often fails to produce the desired alkylation product and instead results in
elimination (formation of isobutylene) because the enolate can act as a base.

For the purpose of this guide, a more reliable, albeit multi-step, synthesis is presented, which
involves the oxidation of the corresponding alcohol, 3-tert-butylcyclohexanol.

Experimental Protocol: Oxidation of 3-tert-
butylcyclohexanol

This protocol is adapted from a general and highly efficient method for the oxidation of
secondary alcohols to ketones using N-Chlorosuccinimide (NCS) and dimethyl sulfoxide
(DMSO), a variation of the Swern oxidation.

Reaction Scheme: (3-tert-butylcyclohexanol) + NCS/DMSO/Triethylamine — (3-tert-
butylcyclohexan-1-one) + Succinimide + Dimethyl sulfide + Triethylammonium chloride

Materials and Reagents:

o 3-tert-butylcyclohexanol (mixture of isomers)
e N-Chlorosuccinimide (NCS)

e Anhydrous Toluene

¢ Anhydrous Dimethyl Sulfoxide (DMSO)

o Triethylamine (EtsN)

o Diethyl ether (Et20)

e 1% Aqueous Hydrochloric Acid (HCI)

o Saturated Sodium Chloride Solution (Brine)

e Anhydrous Magnesium Sulfate (MgSQOa)
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Procedure:

 In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer,
and argon inlet, cool a solution of N-Chlorosuccinimide (1.5 equivalents) in anhydrous
toluene to O °C.

e Add anhydrous Dimethyl Sulfoxide (2.5 equivalents) to the cooled solution.

e Further cool the reaction mixture to -25 °C using a suitable cooling bath (e.g., dry
ice/tetrachloromethane).

e Slowly add a solution of 3-tert-butylcyclohexanol (1.0 equivalent) in anhydrous toluene to the
reaction mixture over 5-10 minutes, ensuring the internal temperature does not rise
significantly.

e Stir the mixture at -25 °C for 2 hours.

¢ Add Triethylamine (1.5 equivalents) dropwise to the reaction mixture.

e Remove the cooling bath and allow the mixture to warm for 5-10 minutes.
 Dilute the reaction mixture with diethyl ether.

e Wash the organic phase sequentially with 1% aqueous HCI, water, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure.

o Purify the resulting crude product by bulb-to-bulb distillation or column chromatography to
yield pure 3-tert-butylcyclohexan-1-one.

Key Reactions and Mechanistic Insights

3-tert-butylcyclohexan-1-one serves as an excellent substrate for studying the stereochemical
outcomes of nucleophilic additions to cyclohexanone rings. The bulky tert-butyl group
effectively "locks" the cyclohexane ring in a chair conformation where it occupies an equatorial
position to minimize steric strain. This conformational rigidity allows for a predictable analysis of
reaction stereoselectivity.
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Stereoselective Reduction of the Carbonyl Group

The reduction of 3-tert-butylcyclohexan-1-one yields two diastereomeric products: cis-3-tert-
butylcyclohexanol and trans-3-tert-butylcyclohexanol. The ratio of these products is highly
dependent on the steric bulk of the hydride-donating reagent.

o Small Hydride Reagents (e.g., Sodium Borohydride, NaBHa4): These reagents preferentially
attack from the axial face of the carbonyl. This trajectory is sterically less hindered by the
axial hydrogens at the C2 and C6 positions. Axial attack leads to the formation of the
equatorial alcohol, which is the trans isomer.

o Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents cannot easily
approach from the axial face. They are forced to attack from the more open equatorial face.
This leads to the formation of the axial alcohol, the cis isomer, as the major product.

The table below summarizes the expected product distribution based on studies of the
analogous 4-tert-butylcyclohexanone.

) Expected
] Major Product . .
Reducing Agent Diastereomeric Control Type
Isomer . .
Ratio (trans:cis)
Sodium Borohydride )
trans ~85:15 Thermodynamic
(NaBHa)
L-Selectride® cis ~5:95 Kinetic

Note: Ratios are based on the well-studied reduction of 4-tert-butylcyclohexanone and serve as
a strong predictive model for the 3-isomer.

Experimental Protocol: Stereoselective Reduction with
L-Selectride®

This protocol details the procedure for the kinetically controlled reduction of 3-tert-
butylcyclohexan-1-one.

Materials and Reagents:
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o 3-tert-butylcyclohexan-1-one

¢ Anhydrous Tetrahydrofuran (THF)

e L-Selectride® (1.0 M solution in THF)

» 80% Ethanol

e 6 M Sodium Hydroxide (NaOH)

e 30% Hydrogen Peroxide (H202)

o Diethyl ether (Et20)

o Saturated Sodium Chloride Solution (Brine)
e Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

Dissolve 3-tert-butylcyclohexan-1-one (1.0 equivalent) in anhydrous THF in a clean, dry vial.

 In a separate dry, round-bottom flask equipped with a magnetic stir bar under an inert
atmosphere (argon or nitrogen), add L-Selectride® solution (1.5 equivalents).

o Carefully transfer the ketone solution to the L-Selectride® solution via syringe or cannula.
« Stir the reaction mixture at room temperature for 2 hours.

¢ Quench the reaction by slowly adding 80% ethanol, followed by 6 M NaOH and then 30%
H202 (caution: exothermic).

 Stir the resulting mixture for an additional 15 minutes.
o Extract the aqueous mixture with diethyl ether (3x).

o Combine the organic extracts and wash with brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.
» Analyze the crude product ratio using *H NMR or GC-MS and purify as needed.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the logical workflow for the
synthesis and a key reaction of 3-tert-butylcyclohexan-1-one.
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Caption: Logical workflow for the synthesis of 3-tert-butylcyclohexan-1-one.
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Caption: Stereoselective reduction pathways of 3-tert-butylcyclohexan-1-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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